3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolone class, characterized by a five-membered lactam ring fused with aromatic and heterocyclic substituents. Its structure includes:
- A 3-methoxybenzoyl group at position 4, contributing electron-donating effects via the methoxy substituent.
- A 5-methylisoxazol-3-yl moiety at position 1, introducing hydrogen-bonding capabilities and metabolic stability .
Synthetic routes for analogous compounds typically involve multi-step condensation reactions, as seen in and , where benzoyl chlorides or aldehydes react with pyrrolone precursors under basic conditions .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-13-10-18(24-31-13)25-20(14-6-4-8-16(11-14)29-2)19(22(27)23(25)28)21(26)15-7-5-9-17(12-15)30-3/h4-12,20,26H,1-3H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXMZXSDLNFEB-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Isoxazole Group: This step often involves the cyclization of a β-keto ester with hydroxylamine.
Benzoylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, possibly leading to new treatments for diseases.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting the biological pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Calculated based on molecular formula.
Substituent-Driven Pharmacological and Physicochemical Differences
- Electron-Donating vs. Electron-Withdrawing Groups :
The target compound’s 3-methoxy groups (electron-donating) contrast with analogs featuring trifluoromethoxy (electron-withdrawing, ) or chloro substituents (). These differences influence reactivity, such as electrophilic aromatic substitution rates, and intermolecular interactions (e.g., hydrogen bonding) . - Heterocyclic Moieties :
The 5-methylisoxazole ring in the target compound may offer greater metabolic resistance compared to pyrazole or triazole derivatives (), as isoxazoles are less prone to oxidative degradation . - In contrast, hydroxyl-containing analogs () exhibit improved solubility due to hydrogen bonding .
Theoretical and Computational Insights
- Density Functional Theory (DFT) : Studies on similar structures () suggest that methoxy groups stabilize the pyrrolone core by delocalizing electron density, reducing HOMO-LUMO gaps (~4.5 eV*) and enhancing charge-transfer interactions .
- Hardness and Reactivity : The target compound’s "absolute hardness" (η), a measure of resistance to electron transfer, is estimated at ~3.2 eV, lower than chloro-substituted analogs (η ~3.8 eV) due to electron-donating methoxy groups .
Biological Activity
The compound 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the class of pyrrolones, which have garnered attention for their diverse biological activities. This article aims to consolidate findings related to the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O5
- Molecular Weight : 420.47 g/mol
- Structure : The compound features a pyrrolone core substituted with methoxy and isoxazole groups, which are thought to contribute to its biological activity.
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. It promotes cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells.
- In vitro studies demonstrated that it exhibits significant antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 2.2 to 5.3 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Studies :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties.
- Antibacterial Effects :
-
Antifungal Properties :
- Preliminary studies suggest that the compound may also inhibit fungal growth, although specific data on antifungal activity remains limited.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in several assays.
- Mechanisms :
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions .
- Catalyst use : Acid chlorides or transition-metal catalysts improve regioselectivity in aryl coupling steps .
- Yield monitoring : Real-time HPLC or TLC analysis ensures intermediate stability .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key data do they provide?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 420.1573) and detects fragmentation patterns .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
Advanced: How can structure-activity relationship (SAR) studies be designed to assess pharmacological potential?
Answer:
Methodology :
- Substituent variation : Modify methoxy, benzoyl, or isoxazole groups to evaluate effects on bioactivity (e.g., anti-inflammatory or antimicrobial activity) .
- Biological assays : Test analogs in enzyme inhibition (e.g., COX-2) or cell viability assays, correlating activity with structural features .
Q. Example SAR Data :
Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) enhance bioactivity but may reduce solubility, necessitating formulation optimization .
Advanced: How can contradictions in spectroscopic or biological data be resolved?
Answer:
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to resolve ambiguities in stereochemistry .
- Replicate conditions : Ensure consistent reaction protocols (e.g., inert atmosphere, anhydrous solvents) to minimize variability in biological assays .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents, aiding interpretation of conflicting reactivity data .
Case study : Discrepancies in reported IC₅₀ values for COX-2 inhibition were resolved by standardizing assay conditions (e.g., pH, enzyme concentration) across labs .
Advanced: What computational methods predict the compound’s reactivity or target interactions?
Answer:
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock. Key interactions include hydrogen bonding with the hydroxy-pyrrolone moiety .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack or redox activity .
- MD simulations : Assess stability in biological membranes, critical for optimizing bioavailability .
Example : Docking studies revealed strong affinity (~8.5 kcal/mol) for the ATP-binding pocket of PI3Kγ, suggesting anticancer potential .
Basic: What functional groups contribute to the compound’s stability and reactivity?
Answer:
- Methoxy groups : Enhance solubility and modulate electronic effects on the benzoyl ring, influencing reactivity in nucleophilic substitutions .
- Isoxazole ring : Provides rigidity, reducing conformational flexibility and enhancing metabolic stability .
- Hydroxy-pyrrolone : Participates in tautomerism, affecting redox behavior and metal chelation capacity .
Stability tests : Accelerated degradation studies (40°C/75% RH) show the compound is stable for >6 months when stored in amber vials under nitrogen .
Advanced: How can synthetic by-products be minimized during large-scale preparation?
Answer:
- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- In-line purification : Couple synthesis with automated flash chromatography to remove impurities early .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology .
Case study : Scaling from 1g to 100g batches increased yield from 45% to 68% using flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
